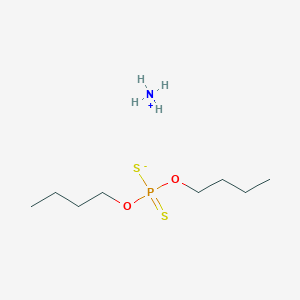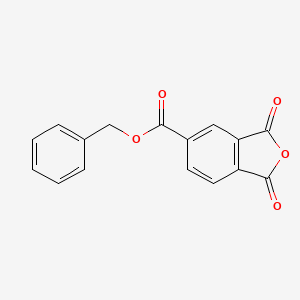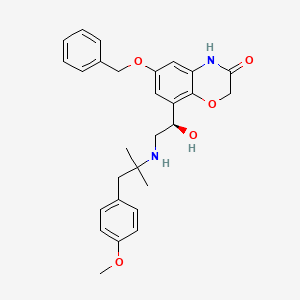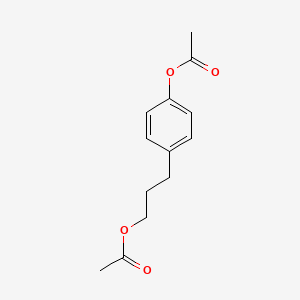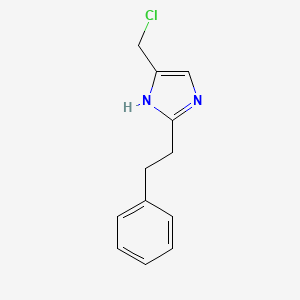
Bis(m-cresyl) p-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(m-cresyl) p-Cresyl Phosphate: is an organophosphate compound with the chemical formula C21H21O4P and a molecular weight of 368.362801 g/mol . It is a light yellow, oily substance that is slightly soluble in chloroform and methanol . This compound is known for its use as a flame retardant and plasticizer in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(m-cresyl) p-Cresyl Phosphate typically involves the esterification of phosphoric acid with m-cresol and p-cresol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(m-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
Chemistry: Bis(m-cresyl) p-Cresyl Phosphate is used as a flame retardant in polymers and resins, enhancing their fire resistance properties. It is also employed as a plasticizer to improve the flexibility and durability of plastic materials .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and enzyme activity. It is also investigated for its toxicological properties and potential health impacts .
Industry: In industrial applications, this compound is used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids. Its ability to enhance the fire resistance and mechanical properties of materials makes it valuable in various sectors .
Mechanism of Action
The mechanism of action of Bis(m-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. It can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can integrate into cellular membranes, affecting their fluidity and stability .
Comparison with Similar Compounds
Bis(p-cresyl) m-Cresyl Phosphate: This compound has a similar structure but differs in the position of the cresyl groups.
Triphenyl Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: A chlorinated phosphate ester used in similar applications.
Uniqueness: Bis(m-cresyl) p-Cresyl Phosphate is unique due to its specific combination of cresyl groups, which impart distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, along with its relatively low toxicity compared to other organophosphates, makes it a valuable compound in various applications .
Properties
CAS No. |
72016-32-1 |
|---|---|
Molecular Formula |
C21H21O4P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
bis(3-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3 |
InChI Key |
NYXFAYNODHAJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C |
Synonyms |
Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester; Di-m-cresyl p-Cresyl Phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



